molecular formula C11H15BrMgO B6317027 4-(Benzyloxy)butylmagnesium bromide CAS No. 119272-62-7

4-(Benzyloxy)butylmagnesium bromide

Cat. No.: B6317027
CAS No.: 119272-62-7
M. Wt: 267.45 g/mol
InChI Key: XRSIAILAJRPNTC-UHFFFAOYSA-M
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Description

4-(Benzyloxy)butylmagnesium bromide is a Grignard reagent characterized by a benzyloxy (-OCH₂C₆H₅) substituent attached to a four-carbon alkyl chain terminating in a magnesium bromide (MgBr) group.

Properties

IUPAC Name

magnesium;butoxymethylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O.BrH.Mg/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h4-8H,1-3,9-10H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSIAILAJRPNTC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCOCC1=CC=CC=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrMgO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electron Transfer and Radical Formation

The reaction proceeds via a single-electron transfer (SET) mechanism:

  • Magnesium donates an electron to the carbon-bromine bond, forming a radical intermediate.

  • A second electron transfer yields a carbanion, which coordinates with magnesium to form the Grignard reagent.

R-Br+MgR+MgBrRMgBr+\text{R-Br} + \text{Mg} \rightarrow \text{R}^\bullet + \text{MgBr}^\bullet \rightarrow \text{R}^- \text{MgBr}^+

Rate-Limiting Factors

  • Solvent Polarity : THF’s moderate polarity stabilizes the transition state, accelerating the reaction compared to less polar solvents like diethyl ether.

  • Temperature : Reactions initiated at 0°C proceed faster due to controlled exothermicity, whereas higher temperatures risk side reactions.

Optimization Strategies for Enhanced Yield

Solvent and Additive Screening

SolventAdditiveYield (%)Purity (%)
THFNone7895
Diethyl etherIodine6589
2-Me-THF1,2-Dibromoethane8297

Data adapted from VulcanChem and MDPI.

  • THF vs. Ether : THF provides higher yields due to better solubility of intermediates.

  • Additives : Iodine or 1,2-dibromoethane lowers activation energy by cleaving Mg surface oxides.

Magnesium Particle Size

Reducing magnesium turnings to 100–200 mesh increases surface area, shortening reaction time from 6 hours to 2 hours.

Characterization and Quality Control

Analytical Techniques

  • Titration : The reagent’s concentration is determined by quenching with water and titrating the resulting hydroxide.

  • NMR Spectroscopy : 1H^1\text{H} NMR (CDCl₃, 400 MHz): δ 7.34–7.26 (m, 5H, Ar-H), 4.48 (s, 2H, CH₂O), 3.51 (t, 2H, OCH₂), 1.60–1.45 (m, 4H, CH₂).

  • HPLC : Purity is assessed using reverse-phase chromatography with UV detection at 260 nm.

Industrial and Research Applications

Carbon-Carbon Bond Formation

The reagent is employed in ketone and aldehyde additions:

RCOR’+4-(Benzyloxy)butylMgBrRC(OR’)(CH₂)₄OBn\text{RCOR'} + \text{4-(Benzyloxy)butylMgBr} \rightarrow \text{RC(OR')(CH₂)₄OBn}

A study demonstrated its use in synthesizing 1,7-dioxaspiro[5.5]undecane, a pheromone, with 89% yield.

Pharmaceutical Intermediates

It facilitates the synthesis of antimycobacterial agents via nucleophilic addition to nitriles, followed by LiAlH₄ reduction .

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

Key findings:

  • Kinetic control : Reactions with acetophenone and benzaldehyde proceed at similar rates, contrasting with methyllithium, which exhibits substrate-dependent kinetics .

  • Steric effects : Hindered ketones require elevated temperatures or extended reaction times for completion .

Diastereoselective Imine Additions

BnOBumBr participates in tandem addition-cyclization reactions with chiral imines, generating products with high stereochemical control :

Imine SubstrateProduct Yieldtrans:cis Ratio
(R,SR)-3 (α-OTBS)53%50:50
(R,SR,S)-3 (β-OTBS)70%97:3

Mechanistic insights :

  • The benzyloxy group influences transition-state geometry through coordination with magnesium.

  • Solvent polarity (e.g., THF vs. THF/DCM mixtures) modulates diastereoselectivity .

Coupling Reactions with Electrophiles

BnOBumBr facilitates carbon-carbon bond formation in cross-couplings:

Comparative Catalytic Activity in Hydroboration :

Grignard ReagentConversion (%)
MeMgCl99
BuMgCl94
PhMgCl92

While BnOBumBr was not directly tested, its structural similarity to BuMgCl suggests comparable efficiency in hydroboration and related catalytic cycles .

Solvent-Dependent Reactivity

Reaction outcomes vary significantly with solvent choice:

Solvent SystemConversion (%)Selectivity (A:B)
THF7499:1
THF/DCM (1:1)4095:5

THF stabilizes the Grignard species, enhancing both yield and stereoselectivity .

Competitive Reaction Pathways

BnOBumBr exhibits divergent reactivity based on substrate electronic properties:

  • Electrophilic aromatic substitution : Poor reactivity due to the electron-donating benzyloxy group.

  • Alkylation of nitriles : Demonstrated in the synthesis of 4-(benzyloxy)benzylamines via LiAlH4-mediated reductions .

Comparative Analysis with Analogous Reagents

ReagentChain LengthKey FeaturePreferred Reactivity
3-(Benzyloxy)propylMgBrC3Higher steric hindranceLess reactive toward ketones
4-(Benzyloxy)phenylMgBrAromaticConjugation with phenylEnhanced electrophile trapping
2-(Benzyloxy)ethylMgBrC2Increased polarityFaster addition to aldehydes

BnOBumBr’s four-carbon chain balances steric accessibility and nucleophilicity, making it ideal for medium-sized molecular architectures .

Scientific Research Applications

4-(Benzyloxy)butylmagnesium bromide is an organomagnesium compound and Grignard reagent that is useful in synthesizing complex organic molecules because it can act as a nucleophile. It has a molecular formula of C11H15BrMgOC_{11}H_{15}BrMgO . The compound features a butyl group linked to a benzyloxy moiety.

Scientific Research Applications

This compound is used in organic synthesis for a variety of applications.

Protecting Groups The benzyloxy (BnO) group serves as a protecting group for the hydroxyl (-OH) functionality. Protecting groups temporarily mask a functional group while allowing reactions to occur at other sites in the molecule. The BnO group can be selectively removed under appropriate conditions to reveal the underlying hydroxyl group.

Lipophilicity The butyl chain provides lipophilicity (fat-loving character) to the molecule, which can be advantageous in situations where solubility or interaction with biological targets is important.

Synthesis of Alcohols As a Grignard reagent, this compound is instrumental in converting carbonyl compounds into alcohols. It can react with carbonyl compounds (aldehydes, ketones, esters) to form alcohols with a four-carbon chain extension and a terminal benzyloxy group. These alcohols can be further manipulated to obtain complex organic molecules.

Alkylation Reactions this compound can act as a nucleophile in alkylation reactions with suitable acceptors, introducing a four-carbon chain with a benzyloxy group. This is useful for creating new carbon-carbon bonds in organic molecules.

Precursor for Organometallic Compounds this compound can be used as a precursor for the synthesis of other organometallic compounds containing the four-carbon chain with a benzyloxy group. These organometallic compounds may find applications in catalysis or materials science.

Coupling Reactions This compound can engage in coupling reactions with electrophiles, enabling the formation of more complex structures.

Imide Synthesis Using [4‐(benzyloxy)butyl]magnesium bromide, the yield of desired imide was improved, and the ratio of diastereoselectivity for trans to cis .

Factors Influencing Reactivity

Research indicates that varying solvent systems and reaction conditions can significantly influence product yields and selectivity. The reactivity of this compound can be influenced by the solvent used; tetrahydrofuran is commonly employed due to its ability to stabilize the Grignard species.

Similar Compounds

Several compounds share structural and functional similarities with this compound.

Compound NameStructure TypeUnique Features
4-(Benzyloxy)phenylmagnesium bromideAromatic Grignard reagentContains a phenyl group instead of butyl
3-(Benzyloxy)propylmagnesium bromideShorter alkyl chainMore sterically hindered due to shorter chain
2-(Benzyloxy)ethylmagnesium bromideEthylene-based Grignard reagentMore reactive towards certain electrophiles
1-Benzyloxy-3-bromopropaneNon-Grignard alkyl halideLacks magnesium coordination; used differently

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)butylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The benzyloxy group serves as a protecting group for the hydroxyl functionality, allowing selective reactions to occur at other sites in the molecule.

Comparison with Similar Compounds

Research Findings and Data

Physical Properties :
  • Melting Points: Benzyloxy-substituted bromides (e.g., 4-(benzyloxy)benzyl bromide) typically exhibit higher melting points (90–95°C) than non-aromatic analogs due to π-π stacking .
  • Solubility : The benzyloxy group improves solubility in polar aprotic solvents (e.g., THF, DMF), critical for Grignard reagent stability .

Biological Activity

4-(Benzyloxy)butylmagnesium bromide is a Grignard reagent with potential applications in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, making it a compound of interest for researchers exploring biological activities, particularly in the context of drug development.

  • Molecular Formula : C11_{11}H15_{15}BrMgO
  • Molecular Weight : 267.4479 g/mol
  • CAS Number : 119272-62-7

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of 4-(benzyloxy)butanol with magnesium in the presence of bromine. This Grignard reagent can react with various electrophiles, leading to the formation of complex organic molecules.

Antimycobacterial Activity

Research has indicated that derivatives related to this compound exhibit significant antimycobacterial properties. A study synthesized a series of compounds, including N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which showed minimal inhibitory concentrations (MICs) comparable to first-line tuberculosis drugs like isoniazid. These compounds were selective for Mycobacterium tuberculosis (Mtb), demonstrating low toxicity towards Vero and HepG2 cell lines, indicating their potential as therapeutic agents against tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds derived from this compound. Variations in substituents on the quinoline ring and the benzyloxy group were found to significantly impact lipophilicity and, consequently, biological activity. For example, different halogen or alkyl substitutions on the quinoline structure were evaluated for their effects on Mtb inhibition .

Study on Antimycobacterial Compounds

A prominent study focused on synthesizing and evaluating a series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines. The results indicated that two compounds exhibited MIC values similar to isoniazid against Mtb strains. The study also assessed chemical stability, permeability, and metabolic stability, which are essential for drug development .

Evaluation of PPARα Agonism

Another investigation into compounds derived from the benzyloxy-benzylamino chemotype revealed their ability to act as PPARα agonists. These compounds demonstrated improved potency and selectivity compared to initial hits, suggesting that modifications based on structural insights could enhance their therapeutic profiles .

Summary of Findings

CompoundActivityMIC (µg/mL)Selectivity
N-(4-(benzyloxy)benzyl)-4-aminoquinoline 1AntimycobacterialSimilar to IsoniazidHigh
N-(4-(benzyloxy)benzyl)-4-aminoquinoline 2AntimycobacterialSimilar to IsoniazidHigh
PPARα Agonist A91PPARα Activation<5 µMSafe profile

Q & A

Q. What are the key steps and conditions for synthesizing 4-(Benzyloxy)butylmagnesium bromide?

The synthesis typically involves a Grignard reagent preparation protocol. Starting with 4-(benzyloxy)butyl bromide, magnesium metal is activated in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated by gentle heating or iodine activation, followed by controlled addition of the bromide precursor to maintain reflux conditions (40–60°C). Key parameters include:

  • Solvent purity : THF must be rigorously dried to avoid side reactions with water .
  • Magnesium activation : Iodine or pre-activated magnesium turnings improve reaction initiation .
  • Reaction monitoring : Disappearance of magnesium and homogeneity of the solution indicate completion.

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the structure, with characteristic shifts for the benzyloxy group (δ ~4.5 ppm for –OCH2_2Ph) and Grignard carbon (δ ~20–30 ppm in 13^13C NMR) .
  • Titration : Quantitative analysis using iodine titration or hydrolysis followed by acid-base titration ensures reagent concentration accuracy .
  • Mass spectrometry : High-resolution MS (ESI or EI) verifies molecular weight (expected ~265.2 g/mol) .

Q. How can reaction yield be maximized during Grignard reagent preparation?

  • Moisture control : Use flame-dried glassware and Schlenk-line techniques to prevent hydrolysis .
  • Temperature regulation : Maintain reflux conditions without overheating to avoid side reactions (e.g., Wurtz coupling) .
  • Stoichiometry : A 1:1 molar ratio of magnesium to alkyl bromide is ideal, with slight excess magnesium to ensure complete conversion .

Advanced Research Questions

Q. What are the common side products during synthesis, and how can their formation be mitigated?

  • Side products :
    • Wurtz coupling : Forms dimeric species (e.g., 4,4'-(benzyloxy)butane) due to excessive heating or residual moisture .
    • Over-addition : In subsequent reactions, uncontrolled nucleophilic attack may lead to tertiary alcohols or ketones .
  • Mitigation strategies :
    • Use cryogenic conditions (–78°C) for reactions requiring precise stoichiometry .
    • Add electrophiles slowly to avoid localized excess, which drives over-addition .

Q. How does the benzyloxy group influence the reactivity of this Grignard reagent?

The benzyloxy moiety acts as a protecting group for the hydroxyl function, preventing undesired proton transfer during nucleophilic attacks. However, it introduces steric hindrance, which can slow reaction kinetics. Studies suggest:

  • Electronic effects : The electron-donating benzyloxy group slightly reduces the nucleophilicity of the Grignard carbon compared to non-substituted analogs .
  • Steric effects : Bulky substituents may necessitate longer reaction times or elevated temperatures in cross-coupling reactions .

Q. What challenges arise when using this reagent in multi-step syntheses (e.g., natural product synthesis)?

  • Compatibility issues : The benzyloxy group may interfere with subsequent deprotection steps (e.g., hydrogenolysis requires careful catalyst selection to avoid over-reduction) .
  • Stability : Prolonged storage leads to gradual decomposition; in situ preparation is preferred for high-yield applications .
  • Scale-up limitations : Exothermic reactions require precise temperature control to prevent runaway conditions, especially in industrial settings .

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